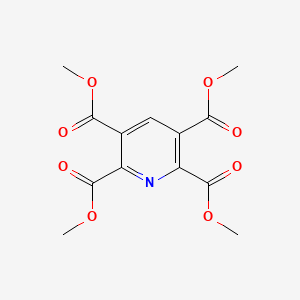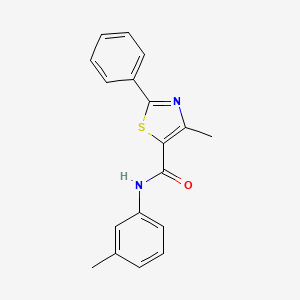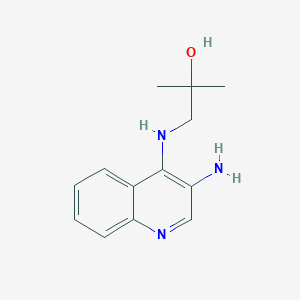
Tetramethyl pyridine-2,3,5,6-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl pyridine-2,3,5,6-tetracarboxylate is a useful research compound. Its molecular formula is C13H13NO8 and its molecular weight is 311.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Tetramethyl pyridine-2,3,5,6-tetracarboxylate plays a crucial role in organic synthesis, particularly in the [4+2] annulation reactions and synthesis of highly functionalized compounds. For instance, it acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This methodology demonstrates the compound's utility in constructing complex molecular architectures efficiently (Xue-Feng Zhu et al., 2003).
Coordination Polymers and Material Science
The structurally related compound, pyridine-2,3,5,6-tetracarboxylate, has been utilized to construct coordination polymers with fascinating properties. A study highlights the use of this motif to develop d(10) coordination polymers exhibiting improved catalytic activity and photoluminescence properties, indicating its potential in materials science and catalysis (Huarui Wang et al., 2016). Moreover, coordination chemistry involving ligands derived from pyridine and its carboxylate analogs has been explored for the synthesis of luminescent lanthanide compounds and iron complexes, showcasing their versatility in creating functional materials with potential applications in sensing and electronics (M. Halcrow, 2005).
Supramolecular Chemistry
Research into the reactivity of pyridine carboxylate derivatives towards metal salts under various conditions has led to the formation of diverse coordination polymers and networks. These studies demonstrate the ability of this compound-related compounds to participate in the construction of metal-organic frameworks (MOFs) with intricate structures and properties, contributing to advancements in supramolecular chemistry and materials science (S. Ghosh et al., 2004).
Photophysical Properties and Sensing
The exploration of photophysical properties and the synthesis of coordination polymers based on pyridine carboxylates have led to the development of materials with significant potential in sensing, light-emitting devices, and catalysis. These materials exhibit unique properties, such as photoluminescence, which can be tuned for specific applications, further underscoring the importance of this compound and its derivatives in scientific research (Huarui Wang et al., 2016).
Propiedades
IUPAC Name |
tetramethyl pyridine-2,3,5,6-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-19-10(15)6-5-7(11(16)20-2)9(13(18)22-4)14-8(6)12(17)21-3/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKWNJKUPKZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)
![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)
![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2526457.png)



